4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-7-6-4(1-2-9-7)10-3-5(6)11(12)13/h1-3,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVKTBWXHDMQES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 3 Nitro 1h Pyrrolo 3,2 C Pyridine and Analogues
Strategies for Pyrrolo[3,2-c]pyridine Core Construction
The formation of the fused pyrrolo[3,2-c]pyridine scaffold can be achieved through various synthetic routes, each offering distinct advantages in terms of precursor availability and substitution patterns. Key strategies include intramolecular cyclization reactions, annulation of a pyridine (B92270) ring onto a pyrrole (B145914) precursor, and multi-component reactions that assemble the bicyclic system in a single step.
Cyclization Reactions for Ring System Formation
Intramolecular cyclization is a common and effective method for constructing the pyrrolo[3,2-c]pyridine core. A prominent example involves a reductive cyclization of a substituted nitropyridine precursor. This approach typically begins with a functionalized pyridine ring, onto which the pyrrole ring is subsequently formed.
One such pathway starts with 2-bromo-5-methylpyridine (B20793). nih.govsemanticscholar.org This starting material undergoes oxidation to the corresponding N-oxide, followed by nitration to introduce a nitro group at the 4-position of the pyridine ring. The resulting 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form a key enamine intermediate, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide. The crucial cyclization step is achieved through reduction with iron powder in acetic acid. This reaction simultaneously reduces the nitro group and the N-oxide, initiating an intramolecular condensation that forms the pyrrole ring, yielding the 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold. nih.govsemanticscholar.org
A similar reductive cyclization is employed for the synthesis of the isomeric 4-bromo-1H-pyrrolo[2,3-c]pyridine, where 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine is treated with iron in refluxing acetic acid to afford the product in good yield. chemicalbook.com Other cyclization strategies include the reaction of cyclopropane (B1198618) derivatives with amines to form 1H-pyrrolo[3,2-c]-pyridin-4(5H)-ones and free-radical cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts. colab.wsnih.gov
Table 1: Reductive Cyclization for Pyrrolo[3,2-c]pyridine Core Synthesis
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide | Iron powder, Acetic acid, 100 °C, 5 h | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | Not specified | nih.gov |
| 2-(3-Bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine | Iron powder, Acetic acid, Reflux, 45 min | 4-Bromo-1H-pyrrolo[2,3-c]pyridine | 73% | chemicalbook.com |
Annulation Approaches to the Bicyclic Core
Annulation, the process of building a new ring onto a pre-existing one, provides another strategic route to the pyrrolo[3,2-c]pyridine system. These methods can involve forming the pyridine ring onto a pyrrole or vice-versa.
One innovative approach involves the annulation of 1H-pyrrole-2,3-diones with thioacetamide (B46855) to generate 1H-pyrrolo[3,2-c]pyridine-2,3-diones, also known as 5-azaisatins. This reaction proceeds under catalyst-free conditions and represents a novel C-H functionalization of thioacetamide. The pyridine ring is constructed onto the pyrrole-2,3-dione core through a cascade of reactions.
Other strategies classified under annulation include the Pictet-Spengler reaction for synthesizing tetrahydrofuro[3,2-c]pyridines, which can be precursors to the pyrrolo[3,2-c]pyridine system. beilstein-journals.org A general [3+2+1] annulation strategy has also been developed for preparing pyridine N-oxides from stabilized enolates, vinamidinium salts, and hydroxylamine, showcasing the versatility of annulation in constructing substituted pyridine rings. princeton.edu
Multi-Component Reactions in Pyrrolo[3,2-c]pyridine Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single pot. acsgcipr.orgrsc.org This approach is particularly valuable for creating molecular diversity and has been applied to the synthesis of various heterocyclic systems, including pyrrolopyridines. acs.orgnih.gov
For instance, a three-component reaction involving alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines has been developed to produce polyfunctionalized tetrahydrocyclopenta nih.govcolab.wspyrrolo[2,3-b]pyridines in high yields and with significant diastereoselectivity. nih.gov While this yields a related isomeric scaffold, it highlights the power of MCRs in rapidly assembling complex fused-ring systems. These reactions often proceed without a catalyst and are driven by the in-situ generation of reactive intermediates that undergo sequential cycloaddition reactions. nih.gov The flexibility and efficiency of MCRs make them an attractive strategy for the synthesis of libraries of pyrrolopyridine-based compounds for biological screening. acs.org
Regioselective Synthesis of Pyrrolo[3,2-c]pyridine Precursors
The final substitution pattern of the target molecule is often determined by the regioselective synthesis of its precursors. In the context of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine, the controlled introduction of substituents onto the initial pyridine ring is critical.
The synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine provides an excellent case study. nih.govsemanticscholar.org Starting with 2-bromo-5-methylpyridine, the first key regioselective step is the oxidation to 2-bromo-5-methylpyridine-1-oxide. The subsequent nitration using fuming nitric acid in sulfuric acid selectively installs a nitro group at the C4-position, yielding 2-bromo-5-methyl-4-nitropyridine 1-oxide. This regioselectivity is directed by the electronic properties of the N-oxide and the existing bromo-substituent. This carefully constructed precursor contains the necessary functionalities in the correct positions to undergo the subsequent reductive cyclization to form the desired bicyclic core. The ability to control the placement of functional groups at this early stage is paramount for the successful synthesis of specifically substituted pyrrolo[3,2-c]pyridines.
Introduction of Halogen Substituents on the Pyrrolo[3,2-c]pyridine Scaffold
The introduction of a bromine atom onto the pyrrolo[3,2-c]pyridine scaffold is a key step in accessing compounds like the target molecule. This can be achieved either by carrying the halogen through the synthesis from a brominated precursor or by direct halogenation of the fully formed bicyclic system.
Direct Bromination Methods and Regioselectivity Considerations
While many syntheses, such as the one leading to 6-bromo-1H-pyrrolo[3,2-c]pyridine, incorporate the bromine atom from the start, direct bromination of the assembled pyrrolopyridine core is another potential strategy. nih.gov However, direct electrophilic substitution on the 1H-pyrrolo[3,2-c]pyridine ring system requires careful consideration of regioselectivity. The electronic nature of the fused pyrrole and pyridine rings will dictate the site of substitution.
For the isomeric 1H-pyrrolo[2,3-b]pyridines, electrophilic substitution reactions such as nitration, nitrosation, and bromination have been shown to occur predominantly at the 3-position of the pyrrole ring. rsc.org Bromination of 1H-pyrrolo[2,3-b]pyridine derivatives can be achieved using reagents like N-bromosuccinimide (NBS) in solvents such as dimethylformamide (DMF) or chloroform. pipzine-chem.com The reaction conditions, particularly temperature, must be controlled to minimize side reactions.
For the 1H-pyrrolo[3,2-c]pyridine scaffold, direct bromination is less documented in the literature. Based on the reactivity of related heterocycles, it is anticipated that the pyrrole ring would be more susceptible to electrophilic attack than the pyridine ring. The precise position of bromination (e.g., C3 vs. other positions) would depend on the reaction conditions and any existing substituents on the ring. The synthesis of the title compound, this compound, would likely involve the formation of the 4-bromo-1H-pyrrolo[3,2-c]pyridine intermediate, followed by a subsequent regioselective nitration step at the C3-position.
Table 2: Direct Bromination of a Pyrrolopyridine Isomer
| Substrate | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine | N-bromosuccinimide (NBS) | DMF, 0-5 °C | 4-Bromo-1H-pyrrolo[2,3-b]pyridine | |
| 3,6-Diphenylpyrrolo[1,2-c]pyrimidine | N-bromosuccinimide (NBS) | Chloroform | 5- and 7-monobromo- and 5,7-dibromo-derivatives | rsc.org |
Indirect Bromination via Precursor Modification
Direct bromination of the 1H-pyrrolo[3,2-c]pyridine core typically results in substitution at the 3-position, the most nucleophilic site on the electron-rich pyrrole ring. thieme-connect.comthieme-connect.com To achieve bromination at the 4-position, as required for the target compound, indirect methods involving the bromination of a suitable precursor prior to the formation of the pyrrole ring are necessary.
A prominent strategy involves starting with a pre-brominated pyridine derivative. For instance, the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine analogues begins with commercially available 2-bromo-5-methylpyridine. nih.govsemanticscholar.org This precursor undergoes a series of transformations, including oxidation and nitration of the pyridine ring, before the pyrrole ring is constructed. This approach secures the bromine atom at the desired position (which becomes the 6-position in the final product, analogous to the 4-position in the parent numbering system) from the outset, thereby avoiding regioselectivity issues associated with direct bromination of the bicyclic system.
The synthetic sequence proceeds as follows:
Oxidation: 2-bromo-5-methylpyridine is oxidized to 2-bromo-5-methylpyridine-1-oxide using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA). nih.govsemanticscholar.org
Nitration: The resulting N-oxide is nitrated, a step that will be discussed in section 2.3.1.
Cyclization: The nitrated pyridine derivative is then converted into the final pyrrolo[3,2-c]pyridine structure. nih.govsemanticscholar.org
This precursor modification strategy ensures that the final product possesses the C4-bromo substitution pattern, which would be inaccessible through direct electrophilic bromination of the 1H-pyrrolo[3,2-c]pyridine core.
Nitration Strategies for Pyrrolo[3,2-c]pyridine Systems
The introduction of a nitro group is a critical step in the synthesis of the target molecule. This can be achieved through various methods, with the choice of strategy heavily influencing the final substitution pattern.
The pyrrolo[3,2-c]pyridine system consists of an electron-rich pyrrole ring fused to a relatively electron-deficient pyridine ring. aklectures.com In electrophilic aromatic substitution reactions, the pyrrole moiety is significantly more reactive than the pyridine moiety. pearson.com Electrophilic attack, such as nitration, is therefore predicted to occur preferentially on the pyrrole ring, typically at the 3-position. aklectures.comrsc.org
To achieve the 3-nitro substitution on the pyrrole ring of a 4-bromo-pyrrolo[3,2-c]pyridine, direct nitration would be the most straightforward approach. However, to synthesize the specific isomer this compound, the nitration is strategically performed on a pyridine precursor before the pyrrole ring is formed.
In a reported synthesis of analogous structures, 2-bromo-5-methylpyridine-1-oxide is treated with fuming nitric acid in sulfuric acid to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide. nih.govsemanticscholar.org The presence of the N-oxide group activates the pyridine ring for electrophilic substitution and directs the incoming nitro group to the 4-position. quora.com This demonstrates precise positional control by manipulating the electronic properties of the starting material.
The nitro group is not only a key functional handle in the final molecule but also an essential element in the construction of the pyrrole ring itself. A common and effective method for forming the pyrrole ring of azaindoles involves the reductive cyclization of a nitro precursor.
A key intermediate, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide, is formed by reacting 2-bromo-5-methyl-4-nitropyridine 1-oxide with N,N-dimethylformamide dimethyl acetal. nih.govsemanticscholar.org This vinyl-substituted nitropyridine then undergoes a reductive cyclization. The reaction is typically carried out using iron powder in acetic acid. nih.govsemanticscholar.orgchemicalbook.com During this process, the nitro group is reduced to an amino group, which then intramolecularly attacks the enamine moiety, leading to the formation of the pyrrole ring and elimination of dimethylamine. This transformation effectively uses the nitro group as a masked amino group to facilitate the ring-closing reaction.
Another potential, though less common, method for nitration involves nucleophilic substitution. This technique can introduce a nitro group adjacent to a ring nitrogen, a position often inaccessible via conventional electrophilic nitration. dtic.mil While not specifically reported for 4-bromo-1H-pyrrolo[3,2-c]pyridine, it represents an alternative strategy for synthesizing other nitro-azaindole isomers.
Optimized Reaction Conditions and Yield Enhancement for this compound Synthesis
For the reductive cyclization step, the use of iron powder in acetic acid is a well-established and high-yielding method for converting nitro-enamine precursors into the pyrrole ring of azaindoles. nih.govchemicalbook.com The reaction of 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine with iron powder in refluxing acetic acid for 45 minutes afforded the corresponding 4-bromo-1H-pyrrolo[2,3-c]pyridine in 73% yield after purification. chemicalbook.com The choice of reagents, reaction time, and temperature are critical factors that are fine-tuned to maximize yield and minimize side-product formation.
Below is a table summarizing reaction conditions for key steps in the synthesis of related pyrrolopyridine compounds.
Stereochemical Control in Functionalized Pyrrolo[3,2-c]pyridine Synthesis
The synthesis of the planar, aromatic core of this compound itself does not involve the creation of stereocenters, and therefore stereochemical control is not a consideration for the primary scaffold. However, this topic becomes highly relevant when considering the synthesis of more complex, functionalized derivatives, particularly those intended for biological applications such as kinase inhibitors. nih.gov
The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting much greater potency than the other. When functional groups are introduced to the pyrrolo[3,2-c]pyridine scaffold that result in the formation of a chiral center—for example, through the reduction of a ketone to a secondary alcohol or the addition of a chiral side chain—controlling the stereochemical outcome is paramount.
While the reviewed literature does not provide specific examples of stereocontrolled reactions applied directly to the this compound backbone, the principles are well-established in medicinal chemistry. Synthetic strategies to achieve stereochemical control would include:
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to favor the formation of one stereoisomer over another.
Chiral Resolution: Synthesizing a racemic mixture and then separating the enantiomers, often through chromatography with a chiral stationary phase.
Use of a Chiral Pool: Starting the synthesis with an enantiomerically pure precursor.
For many complex kinase inhibitors based on azaindole frameworks, the introduction of chiral amines or alcohols at various positions on the scaffold is a common feature, necessitating such stereocontrolled synthetic approaches to deliver the desired biologically active isomer. nih.gov
Reactivity and Chemical Transformations of 4 Bromo 3 Nitro 1h Pyrrolo 3,2 C Pyridine
Nucleophilic Aromatic Substitution Reactions on the Halogenated Position
The electron-deficient nature of the pyridine (B92270) ring in 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine, augmented by the nitro group, facilitates nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon. This class of reactions allows for the introduction of a diverse range of functionalities.
The introduction of an amino group at the 4-position can be achieved through amination reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen bonds. wikipedia.org This reaction typically involves the use of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org For substrates like bromo-pyridines, various palladium precursors and ligands have been successfully employed. chemspider.com
While specific studies on the Buchwald-Hartwig amination of this compound are not extensively documented in the reviewed literature, the general principles of this reaction on similar bromo-pyridine scaffolds are well-established. chemspider.comnih.gov However, the presence of a nitro group can sometimes lead to side reactions, such as nitro group migration, as has been observed in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines. clockss.org
Table 1: Representative Conditions for Buchwald-Hartwig Amination of a Bromopyridine Derivative This table presents generalized conditions based on reactions with related bromopyridine compounds and is intended to be illustrative.
| Reactant | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] | (±)-BINAP | NaOBuᵗ | Toluene | 80 | 60 chemspider.com |
Direct C-alkylation or C-arylation at the 4-position through nucleophilic substitution can be challenging. However, vicarious nucleophilic substitution (VNS) offers a potential pathway for the alkylation of electron-deficient nitro-aromatic compounds like nitropyridines. acs.orgnih.gov This method involves the reaction with a carbanion stabilized by a leaving group on the same carbon, followed by base-induced elimination. nih.gov
Direct arylation via nucleophilic substitution is less common. Arylation is more typically achieved via cross-coupling reactions, as will be discussed in a subsequent section.
Cross-Coupling Reactions at Brominated Sites
The bromine atom on the 1H-pyrrolo[3,2-c]pyridine scaffold is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester. libretexts.org This reaction is catalyzed by a palladium complex in the presence of a base. libretexts.org
While direct studies on this compound are limited, extensive research on the closely related isomer, 6-bromo-1H-pyrrolo[3,2-c]pyridine, provides valuable insight into the expected reactivity. nih.gov In these studies, the N-protected 6-bromo-1H-pyrrolo[3,2-c]pyridine was successfully coupled with various arylboronic acids in the presence of a palladium catalyst and a base, affording the corresponding 6-aryl derivatives in yields ranging from moderate to excellent. nih.gov
Table 2: Suzuki-Miyaura Coupling of a Related 6-Bromo-1H-pyrrolo[3,2-c]pyridine Derivative This data is from a study on a structural isomer and serves as a model for the potential reactivity of this compound. nih.gov
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 125 | 26 | 51 nih.gov |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 125 | 26 | 85 nih.gov |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 125 | 26 | 32 nih.gov |
| 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 125 | 26 | 51 nih.gov |
| 4-Ethoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 125 | 26 | 57 nih.gov |
The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt, and an amine base. organic-chemistry.org
While specific examples for the Sonogashira coupling of this compound are not detailed in the searched literature, the general applicability of this reaction to a wide range of bromo-heterocycles is well-documented. organic-chemistry.orgnih.govslideshare.net The reaction conditions are generally mild and tolerate a variety of functional groups. wikipedia.orglibretexts.org
Table 3: General Conditions for Sonogashira Coupling of Bromo-Aromatic Compounds This table presents generalized conditions based on reactions with various bromo-aromatic compounds and is intended to be illustrative.
| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature |
| Terminal Alkyne | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | CuI | Et₃N or Piperidine | THF or DMF | Room Temp. to Reflux |
An exploration of the chemical reactivity and synthetic potential of this compound reveals a versatile scaffold for developing complex heterocyclic structures. While direct research on this specific compound is limited, its reactivity can be largely inferred from the well-established chemistry of its constituent functional groups and the broader class of pyrrolopyridines. The strategic placement of the bromo and nitro groups on the fused pyrrole-pyridine ring system allows for a range of selective transformations.
Advanced Spectroscopic and Structural Elucidation Techniques for Pyrrolo 3,2 C Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine, a combination of one-dimensional and two-dimensional NMR techniques is essential for unambiguous assignment of all proton and carbon signals.
While specific experimental data for this compound is not publicly available in the referenced literature, we can predict the expected spectral characteristics based on the analysis of closely related pyrrolopyridine derivatives.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR spectroscopy would be the initial and most fundamental technique applied for the structural confirmation of this compound. The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J), which provide information about neighboring protons.
Expected ¹H NMR Spectral Features:
The pyrrolo[3,2-c]pyridine core of the target molecule contains several protons whose chemical shifts would be influenced by the electron-withdrawing effects of the nitro group and the bromine atom, as well as the anisotropic effects of the fused ring system. The protons on the pyridine (B92270) ring are expected to appear at lower field (higher ppm) compared to those on the pyrrole (B145914) ring due to the inherent electron deficiency of the pyridine nucleus. The N-H proton of the pyrrole ring would likely appear as a broad singlet at a downfield chemical shift, the exact position of which can be solvent-dependent.
To illustrate the expected data, a hypothetical data table is presented below, based on the analysis of similar structures found in the literature for other pyrrolopyridine derivatives.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-N (Pyrrole) | 10.0 - 12.0 | br s | - |
| H-2 | 7.5 - 8.0 | d | ~3.0 |
| H-6 | 8.0 - 8.5 | d | ~5.0 |
| H-7 | 7.0 - 7.5 | d | ~5.0 |
This table is predictive and not based on experimental results for the specific compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly sensitive to the local electronic environment.
Expected ¹³C NMR Spectral Features:
The carbon atoms directly attached to the electronegative bromine and nitro groups (C-4 and C-3, respectively) would be significantly influenced. The C-4 signal would be shifted upfield due to the heavy atom effect of bromine, while the C-3 signal would be shifted downfield due to the strong electron-withdrawing nature of the nitro group. The carbons of the pyridine ring would generally resonate at lower fields than those of the pyrrole ring.
A hypothetical data table for the expected ¹³C NMR chemical shifts is provided below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 120 - 130 |
| C-3 | 140 - 150 |
| C-3a | 125 - 135 |
| C-4 | 100 - 110 |
| C-6 | 145 - 155 |
| C-7 | 115 - 125 |
| C-7a | 140 - 150 |
This table is predictive and not based on experimental results for the specific compound.
Two-Dimensional NMR Techniques
COSY: A ¹H-¹H COSY spectrum would reveal scalar couplings between protons, allowing for the identification of adjacent protons within the same spin system. For this compound, this would confirm the connectivity of the protons on the pyridine and pyrrole rings.
HSQC: An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C NMR data, facilitating the assignment of protonated carbons.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This high accuracy allows for the unambiguous determination of the elemental formula of the parent ion, which is a critical step in the identification of a new compound. For this compound, HRMS would be used to confirm its molecular formula of C₇H₄BrN₃O₂. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Hypothetical HRMS Data:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ (for C₇H₅⁷⁹BrN₃O₂) | 241.9614 | (Predicted) |
| [M+H]⁺ (for C₇H₅⁸¹BrN₃O₂) | 243.9594 | (Predicted) |
This table is predictive and not based on experimental results for the specific compound.
Liquid Chromatography-Mass Spectrometry (LC/MS)
Liquid Chromatography-Mass Spectrometry (LC/MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the purity of a sample and for identifying components in a mixture. In the context of the synthesis of this compound, LC/MS would be used to monitor the progress of the reaction, identify any byproducts, and confirm the molecular weight of the final product. The retention time from the LC provides an additional characteristic parameter for the compound.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. Each functional group has a characteristic set of vibrational frequencies, making FT-IR an invaluable tool for qualitative analysis. For this compound, the FT-IR spectrum is expected to exhibit several key absorption bands corresponding to its constituent parts.
The presence of the nitro (NO₂) group would be confirmed by strong asymmetric and symmetric stretching vibrations, typically observed in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The carbon-bromine (C-Br) stretching vibration is expected to appear in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹.
The pyrrolo[3,2-c]pyridine core itself will present a complex fingerprint region. The N-H stretching vibration of the pyrrole ring is anticipated as a band in the range of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the fused ring system would likely appear in the 1400-1600 cm⁻¹ region.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1335 - 1385 |
| Pyrrole (N-H) | Stretch | 3200 - 3500 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aromatic (C=C/C=N) | Stretch | 1400 - 1600 |
| Carbon-Bromine (C-Br) | Stretch | 500 - 600 |
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy provides stronger signals for non-polar and symmetric bonds.
In the FT-Raman spectrum of this compound, the symmetric stretching vibration of the nitro group is often more prominent than in the FT-IR spectrum. The aromatic ring vibrations are also typically strong in Raman spectra, providing detailed information about the heterocyclic framework. The C-Br stretching vibration would also be observable. The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule. For instance, in a study of 5-bromo-2-nitropyridine, both FT-IR and FT-Raman spectroscopy were used to provide a detailed interpretation of the vibrational spectra based on calculated potential energy distribution. nih.gov
Table 2: Expected FT-Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Symmetric Stretch | 1335 - 1385 |
| Aromatic (Ring) | Breathing Modes | 1000 - 1600 |
| Carbon-Bromine (C-Br) | Stretch | 500 - 600 |
X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. uq.edu.au This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. numberanalytics.com From this pattern, the electron density distribution within the crystal can be calculated, which in turn reveals the precise positions of the atoms. youtube.com
For this compound, a successful X-ray crystallographic analysis would provide a wealth of information, including:
Crystal System and Space Group: Describing the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the sides and the angles of the basic repeating unit of the crystal.
Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the connectivity of the molecule.
Intermolecular Interactions: Identification of hydrogen bonds (e.g., involving the N-H group of the pyrrole ring and the oxygen atoms of the nitro group), halogen bonds (involving the bromine atom), and π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions are crucial for understanding the packing of the molecules in the solid state and can influence the physical properties of the compound.
While specific crystallographic data for this compound is not publicly available, the principles of the technique guarantee that it would provide an unambiguous determination of its solid-state structure.
Table 3: Information Obtainable from X-ray Diffraction of this compound
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | Symmetry operations of the crystal. |
| Unit Cell Parameters (a, b, c, α, β, γ) | Dimensions and angles of the unit cell. |
| Bond Lengths (Å) | Internuclear distances (e.g., C-N, C-Br, N-O). |
| Bond Angles (°) | Angles between adjacent chemical bonds. |
| Torsion Angles (°) | Dihedral angles describing the conformation. |
| Intermolecular Interactions | Hydrogen bonds, halogen bonds, π-π stacking. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores present in the molecule.
The this compound molecule contains several chromophores, primarily the nitroaromatic system and the fused heterocyclic ring. The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. libretexts.org
π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. For nitroaromatic compounds, these transitions often occur in the range of 210-270 nm. nih.gov
n → π Transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen atoms of the pyridine ring) to an antibonding π* orbital. These transitions are expected at longer wavelengths, potentially extending into the near-visible region.
Table 4: Expected UV-Vis Absorption Maxima (λ_max) for this compound
| Electronic Transition | Associated Chromophore | Expected λ_max Range (nm) |
|---|---|---|
| π → π* | Pyrrolopyridine Ring System | ~220 - 280 |
| π → π* | Nitroaromatic System | ~210 - 270 |
| n → π* | Nitro Group / Pyridine Nitrogen | > 280 |
Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Nitro 1h Pyrrolo 3,2 C Pyridine
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure
There is no published research detailing the use of Density Functional Theory (DFT) to analyze the geometrical and electronic structure of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine. DFT is a powerful computational method used to predict molecular properties with high accuracy. Such studies would provide fundamental insights into the molecule's behavior.
Geometry Optimization and Conformational Analysis
No specific studies on the geometry optimization or conformational analysis of this compound were found. This type of analysis is crucial for determining the most stable three-dimensional shape of the molecule, which influences its reactivity and interactions with other molecules.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Detailed Frontier Molecular Orbital (FMO) analysis, including the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the resulting energy gap for this compound, has not been reported. The HOMO-LUMO gap is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic properties.
Molecular Electrostatic Potential (MEP) Mapping
No literature is available on the Molecular Electrostatic Potential (MEP) mapping of this compound. An MEP map would illustrate the charge distribution and identify the electrophilic and nucleophilic sites within the molecule, offering predictions about its intermolecular interactions.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Investigations using Natural Bond Orbital (NBO) analysis to understand charge delocalization, hyperconjugative interactions, and the nature of bonding within this compound have not been documented.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Prediction
There are no available studies that employ Time-Dependent Density Functional Theory (TD-DFT) to predict the spectroscopic characteristics, such as UV-Vis absorption spectra, of this compound. TD-DFT calculations are instrumental in understanding the electronic transitions within a molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Features
No Quantitative Structure-Activity Relationship (QSAR) models that specifically include this compound have been developed. While QSAR studies have been conducted on various classes of pyrrolopyridine derivatives to correlate their chemical structures with biological activities, this particular compound has not been featured in such models. ijnc.irtandfonline.com The development of a QSAR model would require a dataset of related compounds with measured biological activities, which is not currently available for this specific structural framework.
Reaction Mechanism Studies through Computational Approaches
Computational chemistry offers powerful tools to elucidate reaction mechanisms, predict reactivity, and understand the electronic factors governing chemical transformations. For a molecule such as this compound, computational studies would be invaluable in predicting its behavior in various reactions, such as nucleophilic substitution or cross-coupling reactions.
Theoretical investigations into the functionalization of the pyridine (B92270) ring have highlighted the influence of substituents on regioselectivity. For instance, studies on 3-nitropyridines have shown that the nitro group can be a target for nucleophilic substitution, a process that can be modeled computationally to determine activation energies and transition state geometries. nih.gov In the case of this compound, density functional theory (DFT) calculations could be employed to compare the activation barriers for nucleophilic attack at the bromine-bearing C4 position versus the nitro-bearing C3 position. Such studies would clarify which group is a more likely leaving group under specific reaction conditions.
Furthermore, computational models can explore the impact of the fused pyrrole (B145914) ring on the reactivity of the pyridine core. The electron-donating nature of the pyrrole could influence the electron distribution across the bicyclic system, affecting the electrophilicity of the carbon atoms in the pyridine ring.
A hypothetical reaction for which computational studies could provide significant insight is the Suzuki-Miyaura cross-coupling at the C4 position. DFT calculations could model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
Table 1: Hypothetical Computational Data for a Suzuki-Miyaura Coupling Reaction
| Computational Parameter | Description | Hypothetical Value (kcal/mol) |
| Oxidative Addition Barrier | The energy barrier for the addition of the C-Br bond to a palladium(0) catalyst. | 12.5 |
| Transmetalation Barrier | The energy barrier for the transfer of the aryl group from the boronic acid to the palladium center. | 15.2 |
| Reductive Elimination Barrier | The energy barrier for the final step, forming the C-C bond and regenerating the catalyst. | 8.9 |
| Overall Reaction Energy | The net energy change from reactants to products. | -25.0 (exergonic) |
This table presents hypothetical data that could be generated from a computational study of a Suzuki-Miyaura reaction involving this compound. The values are illustrative of the types of insights that such a study would provide.
Molecular Modeling and Docking Studies for Receptor Interaction Prediction
Molecular modeling and docking are essential computational techniques for predicting how a molecule might interact with a biological target, such as a protein or enzyme. For this compound, these methods could be used to screen for potential biological activities and to understand the structural basis for any observed interactions.
Research on related 1H-pyrrolo[3,2-c]pyridine derivatives has demonstrated their potential as inhibitors of various kinases and as anticancer agents. For example, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as inhibitors of the colchicine-binding site on tubulin. semanticscholar.orgtandfonline.comnih.gov Molecular docking studies of these compounds revealed key interactions with amino acid residues in the binding pocket, such as hydrogen bonds with Thrα179 and Asnβ349. tandfonline.com Similarly, other derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated as inhibitors of FMS kinase. nih.gov
A hypothetical docking study of this compound into the active site of a kinase, for instance, FMS kinase, could be performed. The nitro group and the pyrrole nitrogen could act as hydrogen bond acceptors, while the aromatic system could participate in π-stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine. The bromine atom could form halogen bonds, which are increasingly recognized as important in ligand-protein interactions.
Table 2: Predicted Interactions from a Hypothetical Docking Study of this compound with a Kinase Active Site
| Functional Group | Predicted Interaction Type | Potential Interacting Residue |
| Nitro Group | Hydrogen Bond Acceptor | Lysine, Arginine |
| Pyrrole N-H | Hydrogen Bond Donor | Aspartate, Glutamate |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine |
| Bromo Group | Halogen Bond | Carbonyl Oxygen of backbone |
| Aromatic Rings | π-π Stacking | Phenylalanine, Tyrosine |
This table illustrates the types of non-covalent interactions that could be predicted from a molecular docking study. The specific residues would depend on the chosen protein target.
The insights gained from such computational studies would be instrumental in guiding the synthesis of more potent and selective analogs of this compound for various therapeutic applications.
Role of 4 Bromo 3 Nitro 1h Pyrrolo 3,2 C Pyridine in Contemporary Organic Synthesis and Chemical Biology Research
Applications as a Synthetic Intermediate for Complex Heterocyclic Systems
The 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine molecule is primed to serve as a valuable intermediate in the synthesis of more elaborate heterocyclic structures. The bromine atom at the 4-position is a key handle for carbon-carbon and carbon-heteroatom bond formation through a variety of cross-coupling reactions. For instance, similar to the derivatization of 6-bromo-1H-pyrrolo[3,2-c]pyridine, this compound could readily participate in Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed coupling reactions. nih.govtandfonline.com This would allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, at this position.
Furthermore, the nitro group at the 3-position is a versatile functional group that can be transformed into other functionalities. A straightforward reduction of the nitro group would yield 4-bromo-3-amino-1H-pyrrolo[3,2-c]pyridine. This resulting amino group can then be a nucleophile in various reactions, or it can be diazotized and converted into a range of other substituents. The presence of both the bromo and the amino group (after reduction) on the same scaffold opens up possibilities for intramolecular cyclization reactions to form novel tricyclic and tetracyclic heterocyclic systems.
The following table outlines potential synthetic transformations for creating complex heterocyclic systems from this compound:
| Starting Material | Reagents and Conditions | Product |
| This compound | Arylboronic acid, Pd catalyst, base (e.g., Suzuki coupling) | 4-aryl-3-nitro-1H-pyrrolo[3,2-c]pyridine |
| This compound | Fe/HCl or H2/Pd-C | 4-bromo-3-amino-1H-pyrrolo[3,2-c]pyridine |
| 4-bromo-3-amino-1H-pyrrolo[3,2-c]pyridine | Acyl chloride, base | N-(4-bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)amide |
| 4-bromo-3-amino-1H-pyrrolo[3,2-c]pyridine | NaNO2, H+ then nucleophile (e.g., Sandmeyer reaction) | 4-bromo-3-substituted-1H-pyrrolo[3,2-c]pyridine |
Scaffold Development for the Design of Novel Chemical Entities
The pyrrolo[3,2-c]pyridine scaffold itself is recognized for its potential in medicinal chemistry, with derivatives showing promise as anticancer agents. nih.govtandfonline.comsemanticscholar.org The this compound isomer offers a unique substitution pattern that can be systematically explored to develop libraries of novel chemical entities for biological screening. The ability to selectively functionalize the 4- and 3-positions allows for the creation of a diverse set of molecules with varied steric and electronic properties.
The development of new chemical entities from this scaffold would involve a systematic exploration of the chemical space around the core. For example, by keeping the substituent at the 4-position constant, a variety of groups can be introduced at the 3-position (derived from the nitro group), and vice versa. This systematic approach, often employed in medicinal chemistry, can lead to the identification of compounds with optimized biological activity. The pyrrolo[3,2-c]pyridine core itself can mimic purine (B94841) structures, making it an interesting scaffold for targeting enzymes that interact with purines, such as kinases and polymerases.
Investigation of Structure-Reactivity Relationships in Pyrrolo[3,2-c]pyridine Chemistry
The electronic properties of the this compound isomer make it an excellent substrate for studying structure-reactivity relationships within this class of heterocycles. The electron-withdrawing nature of both the bromine atom and the nitro group is expected to significantly influence the electron density distribution across the bicyclic system. This would affect the pKa of the pyrrole (B145914) NH, the susceptibility of the pyridine (B92270) ring to nucleophilic attack, and the reactivity of the pyrrole ring towards electrophiles.
By comparing the reactivity of this isomer with other substituted pyrrolo[3,2-c]pyridines (e.g., those with electron-donating groups), a deeper understanding of the electronic requirements for various reactions can be gained. For instance, the rate of N-alkylation or N-arylation of the pyrrole nitrogen could be modulated by the substituents on the pyridine ring. Similarly, the regioselectivity of electrophilic substitution on the pyrrole ring would be highly dependent on the electronic nature of the groups on the pyridine portion of the molecule.
Contribution to the Understanding of Reaction Mechanisms in Heterocyclic Annulation
Annulation reactions are powerful methods for the construction of fused heterocyclic systems. nih.gov The this compound, and its derivatives, can be used as substrates to probe the mechanisms of such reactions. For example, the reduced form, 4-bromo-3-amino-1H-pyrrolo[3,2-c]pyridine, could be a key precursor for building a third ring onto the pyrrolo[3,2-c]pyridine core.
By systematically varying the reaction conditions and the coupling partners, detailed mechanistic studies can be performed. The influence of the bromine atom on the regioselectivity and stereoselectivity of these annulation reactions would be of particular interest. Such studies would not only expand the synthetic utility of the pyrrolo[3,2-c]pyridine system but also contribute to the fundamental understanding of the factors that govern the formation of complex heterocyclic frameworks.
Utility in Chemical Probe Development for Biological System Interrogation
Chemical probes are essential tools for dissecting complex biological processes. nih.gov The development of potent and selective chemical probes often relies on a modular scaffold that can be readily functionalized. This compound possesses several features that make it an attractive starting point for the development of chemical probes.
The bromine atom provides a site for the introduction of reporter tags, such as fluorophores or biotin, or for the attachment of photoaffinity labels to identify the biological targets of the molecule. The nitro group can be converted to an amino group, which can serve as a point for linking to a solid support for affinity chromatography or for further chemical modification. The pyrrolo[3,2-c]pyridine core can act as a recognition element for specific protein targets. The ability to tune the properties of the molecule through substitution at the 4- and 3-positions would allow for the optimization of the probe's potency, selectivity, and cell permeability.
Q & A
Q. What are the optimal synthetic routes for 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves sequential halogenation and nitration. A common approach starts with bromination of the pyrrolopyridine core using N-bromosuccinimide (NBS) under anhydrous conditions (e.g., DMF, 0°C to rt), followed by nitration with fuming HNO₃ in H₂SO₄ at 0°C to control exothermicity . Yield optimization requires strict control of stoichiometry (1:1.2 substrate-to-nitrating agent ratio) and purification via silica gel chromatography (DCM/EtOAc, 90:10) . Key challenges include avoiding over-nitration and managing the electron-deficient core’s sensitivity to harsh conditions.
Q. How can NMR spectroscopy distinguish between positional isomers (e.g., 4-bromo vs. 5-bromo) in pyrrolopyridine derivatives?
- Methodological Answer: ¹H NMR chemical shifts and coupling patterns are diagnostic. For 4-bromo-3-nitro derivatives, the bromine at position 4 deshields adjacent protons (e.g., H-5 and H-6), causing downfield shifts (δ 8.8–9.0 ppm). In contrast, 5-bromo isomers show distinct splitting patterns due to differing J-coupling between H-4 and H-6 (e.g., J = 3.1–3.3 Hz vs. broader splitting in 5-bromo analogs) . ¹³C NMR further confirms substitution via carbon chemical shifts (e.g., C-Br at ~115 ppm and C-NO₂ at ~150 ppm) .
Advanced Research Questions
Q. What strategies improve regioselectivity in cross-coupling reactions of this compound?
- Methodological Answer: Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 105°C . Regioselectivity at the bromine site is enhanced by steric hindrance from the nitro group, which directs coupling to the para position. Electron-deficient boronic acids (e.g., 4-CF₃-phenyl) achieve higher yields (up to 87%) compared to electron-rich analogs (e.g., 4-OCH₃-phenyl, 74%) due to improved oxidative addition kinetics . Microwave-assisted conditions (120°C, 30 min) can further accelerate reactions while minimizing decomposition .
Q. How does the nitro group influence the reactivity of this compound in reduction and functionalization?
- Methodological Answer: The nitro group can be selectively reduced to an amine using H₂/Raney Ni in THF (3–4 hrs, rt), yielding 3-amino-4-bromo derivatives . Subsequent acylation (e.g., nicotinoyl chloride in pyridine) introduces amide functionalities for pharmacological studies . Competing dehalogenation is mitigated by using mild reducing agents (e.g., Na₂S₂O₄) and low temperatures (0–5°C). The nitro group’s electron-withdrawing effect also stabilizes intermediates in SNAr reactions, enabling substitution with thiols or amines under basic conditions (K₂CO₃, DMF, 80°C) .
Q. What analytical techniques resolve contradictions in reported spectroscopic data for nitro-substituted pyrrolopyridines?
- Methodological Answer: Discrepancies in ¹H NMR shifts (e.g., δ 8.93 vs. 8.86 ppm for H-2) often arise from solvent effects (DMSO-d₆ vs. CDCl₃) or impurities. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are critical for validation. For example, HRMS of 3-nitro derivatives confirms molecular ions ([M+H]⁺) with <2 ppm error . X-ray crystallography resolves ambiguity in regiochemistry, as seen in structurally similar compounds like 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, where the nitro group adopts a planar conformation .
Data Contradiction Analysis
- Suzuki Coupling Yields: Variations in reported yields (74–96%) for aryl-substituted derivatives are attributed to differences in boronic acid electronic properties and catalyst loading. Electron-deficient aryl groups enhance Pd catalyst turnover, while steric hindrance in meta-substituted analogs reduces efficiency.
- Nitro Group Stability: Conflicting reports on nitro group reduction rates (3–4 hrs vs. 6 hrs) reflect solvent purity and catalyst activation protocols. Pre-treated Raney Ni (washed with degassed H₂O) improves reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
